Cas no 870822-79-0 (3-Chloro-4-(trifluoromethoxy)phenylboronic Acid)

3-Chloro-4-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its structure features a chloro-substituted phenyl ring and a trifluoromethoxy group, enhancing its reactivity and utility in constructing complex aromatic systems. This compound is particularly valuable in pharmaceutical and agrochemical synthesis due to its stability and compatibility with diverse reaction conditions. The presence of both electron-withdrawing groups (chloro and trifluoromethoxy) facilitates selective functionalization, making it a versatile building block for fine chemical applications. Proper handling under inert conditions is recommended to preserve its boronic acid functionality.
3-Chloro-4-(trifluoromethoxy)phenylboronic Acid structure
870822-79-0 structure
Product name:3-Chloro-4-(trifluoromethoxy)phenylboronic Acid
CAS No:870822-79-0
MF:C7H5BClF3O3
MW:240.372011899948
MDL:MFCD10697423
CID:706737
PubChem ID:53216718

3-Chloro-4-(trifluoromethoxy)phenylboronic Acid Chemical and Physical Properties

Names and Identifiers

    • Boronic acid,B-[3-chloro-4-(trifluoromethoxy)phenyl]-
    • [3-Chloro-4-(trifluoromethoxy)phenyl]boronic acid
    • 3-Chloro-4-(trifluoroMethoxy)phenylboronic acid
    • (3-Chloro-4-(trifluoromethoxy)phenyl)boronic acid
    • Boronic acid, [3-chloro-4-(trifluoromethoxy)phenyl]-
    • AB59571
    • 870822-79-0
    • AT22404
    • MFCD10697423
    • 3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYLBORONICACID
    • SCHEMBL508251
    • DTXSID10681869
    • CS-0088027
    • EN300-4410540
    • AKOS015848890
    • BS-24260
    • Z1509487069
    • [3-Chloro-4-(trifluoromethoxy)phenyl]boronic Acid; B-[3-Chloro-4-(trifluoromethoxy)phenyl]boronic Acid
    • XH0296
    • 3-Chloro-4-(trifluoromethoxy)phenylboronic Acid
    • MDL: MFCD10697423
    • Inchi: InChI=1S/C7H5BClF3O3/c9-5-3-4(8(13)14)1-2-6(5)15-7(10,11)12/h1-3,13-14H
    • InChI Key: LNHZFDNECMPGHG-UHFFFAOYSA-N
    • SMILES: B(C1=CC(=C(C=C1)OC(F)(F)F)Cl)(O)O

Computed Properties

  • Exact Mass: 239.99700
  • Monoisotopic Mass: 239.997
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7A^2

Experimental Properties

  • PSA: 49.69000
  • LogP: 0.91840

3-Chloro-4-(trifluoromethoxy)phenylboronic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-4410540-0.1g
[3-chloro-4-(trifluoromethoxy)phenyl]boronic acid
870822-79-0 95%
0.1g
$156.0 2023-07-09
Chemenu
CM217719-250mg
3-Chloro-4-(trifluoromethoxy)phenylboronic acid
870822-79-0 95%
250mg
$175 2022-08-31
TRC
C432655-1g
3-Chloro-4-(trifluoromethoxy)phenylboronic Acid
870822-79-0
1g
$ 460.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CN527-1g
3-Chloro-4-(trifluoromethoxy)phenylboronic Acid
870822-79-0 98%
1g
3162.0CNY 2021-08-04
Alichem
A242000180-250mg
3-Chloro-4-(trifluoromethoxy)phenylboronic acid
870822-79-0 98%
250mg
$652.80 2023-08-31
TRC
C432655-2.5g
3-Chloro-4-(trifluoromethoxy)phenylboronic Acid
870822-79-0
2.5g
$ 1200.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CN527-200mg
3-Chloro-4-(trifluoromethoxy)phenylboronic Acid
870822-79-0 98%
200mg
1053.0CNY 2021-08-04
eNovation Chemicals LLC
Y1046505-100mg
Boronic acid,B-[3-chloro-4-(trifluoromethoxy)phenyl]-
870822-79-0 98%
100mg
$170 2024-06-07
Enamine
EN300-4410540-10.0g
[3-chloro-4-(trifluoromethoxy)phenyl]boronic acid
870822-79-0 95%
10.0g
$3649.0 2023-07-09
Alichem
A242000180-500mg
3-Chloro-4-(trifluoromethoxy)phenylboronic acid
870822-79-0 98%
500mg
$940.80 2023-08-31

Additional information on 3-Chloro-4-(trifluoromethoxy)phenylboronic Acid

Research Briefing on 3-Chloro-4-(trifluoromethoxy)phenylboronic Acid (CAS: 870822-79-0) in Chemical Biology and Pharmaceutical Applications

3-Chloro-4-(trifluoromethoxy)phenylboronic acid (CAS: 870822-79-0) is a boronic acid derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethoxy and chloro substituents, serves as a critical building block in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including drug candidates. Recent studies have explored its role in the development of novel therapeutics, particularly in targeting enzymes and receptors involved in inflammatory and oncogenic pathways.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the use of 3-Chloro-4-(trifluoromethoxy)phenylboronic acid as a key intermediate in the synthesis of potent kinase inhibitors. The research demonstrated that this boronic acid derivative could effectively participate in palladium-catalyzed cross-coupling reactions to produce biaryl compounds with high yields and selectivity. These biaryl compounds exhibited promising activity against tyrosine kinases, which are often implicated in cancer progression. The study underscored the compound's utility in streamlining the synthesis of kinase inhibitors, thereby accelerating drug discovery efforts.

In addition to its synthetic applications, 3-Chloro-4-(trifluoromethoxy)phenylboronic acid has been investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT). A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound could effectively deliver boron atoms to tumor cells, enhancing the efficacy of BNCT. The researchers noted that the trifluoromethoxy group improved the compound's lipophilicity, facilitating its uptake by cancer cells. This finding opens new avenues for the development of boron-based therapeutics for treating resistant cancers.

Further advancements in the field have explored the compound's role in proteolysis-targeting chimeras (PROTACs). A 2023 preprint on ChemRxiv detailed the incorporation of 3-Chloro-4-(trifluoromethoxy)phenylboronic acid into PROTAC molecules designed to degrade disease-causing proteins. The boronic acid moiety served as a ligand for E3 ubiquitin ligases, enabling targeted protein degradation. This approach holds promise for addressing previously undruggable targets, particularly in neurodegenerative diseases and oncology.

Despite its promising applications, challenges remain in optimizing the pharmacokinetic properties of 3-Chloro-4-(trifluoromethoxy)phenylboronic acid-derived compounds. Recent research has focused on modifying the boronic acid scaffold to improve solubility and reduce off-target effects. For instance, a 2024 study in ACS Medicinal Chemistry Letters introduced polyethylene glycol (PEG) linkers to enhance the bioavailability of boronic acid-based prodrugs. These modifications could pave the way for clinical translation of boronic acid therapeutics.

In conclusion, 3-Chloro-4-(trifluoromethoxy)phenylboronic acid (CAS: 870822-79-0) continues to be a valuable tool in chemical biology and pharmaceutical research. Its applications span from synthetic chemistry to targeted therapies, reflecting its versatility and potential. Future research should focus on addressing its limitations while expanding its use in emerging therapeutic modalities such as PROTACs and BNCT. As the field advances, this compound is poised to play an increasingly important role in drug discovery and development.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:870822-79-0)3-Chloro-4-(trifluoromethoxy)phenylboronic Acid
A1185829
Purity:99%/99%/99%/99%
Quantity:100mg/250mg/1g/5g
Price ($):150.0/218.0/442.0/1551.0